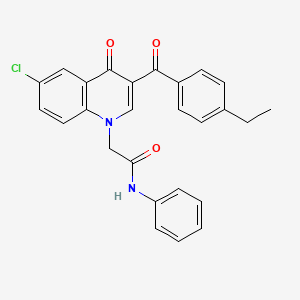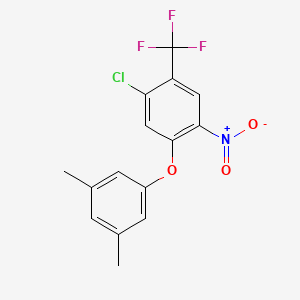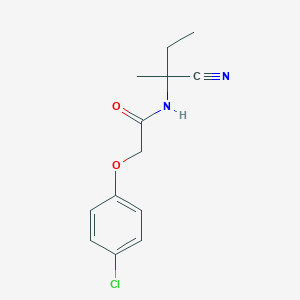
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. This compound was first identified as an activator of the AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. Since then, A-769662 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of AMPK in various physiological and pathological conditions.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This, in turn, leads to the activation of downstream signaling pathways that regulate cellular metabolism and energy homeostasis. 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to be a direct activator of AMPK, as it does not require the presence of upstream kinases, such as LKB1 or CaMKKβ, to activate the enzyme.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, autophagy, and mitochondrial function. In vitro studies have demonstrated that 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide increases glucose uptake and glycogen synthesis in skeletal muscle cells and adipocytes, while also decreasing fatty acid synthesis and increasing fatty acid oxidation. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to induce autophagy in cancer cells, leading to apoptosis and cell death. 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has also been shown to improve mitochondrial function and reduce oxidative stress in neurons, suggesting its potential therapeutic use in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has several advantages as a tool compound for studying AMPK signaling. It is a specific and potent activator of AMPK, with no off-target effects reported to date. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide is stable in solution and can be easily synthesized in large quantities. However, there are also some limitations to the use of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in lab experiments. For example, its effects on AMPK signaling may be cell-type specific, and the compound may have different effects on different isoforms of AMPK. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in scientific research. One area of interest is the role of AMPK in cancer metabolism, and 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been shown to induce apoptosis in cancer cells through its effects on autophagy and mitochondrial function. Another potential application of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide is in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Finally, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide may have potential therapeutic applications in neurodegenerative disorders, where it has been shown to improve mitochondrial function and reduce oxidative stress.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with tert-butyl cyanoacetate in the presence of potassium carbonate and acetic acid to yield the corresponding cyanoester. The final step involves the hydrolysis of the cyanoester with hydrochloric acid to give 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been extensively used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in a dose-dependent manner both in vitro and in vivo. In addition, 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide has been used to study the downstream effects of AMPK activation, including the regulation of glucose and lipid metabolism, autophagy, and mitochondrial function.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMXBGJWSTUFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


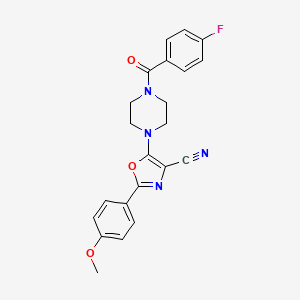
![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)
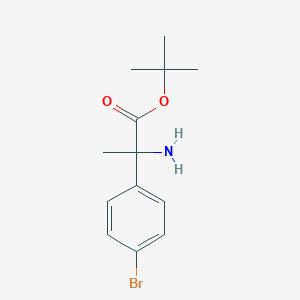
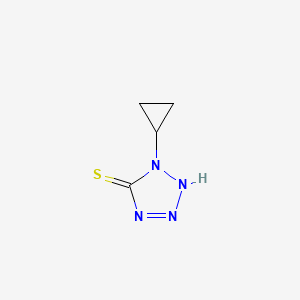

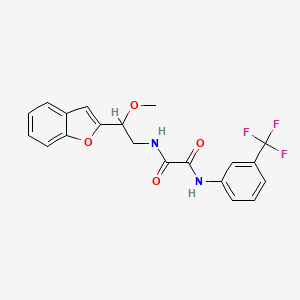
![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
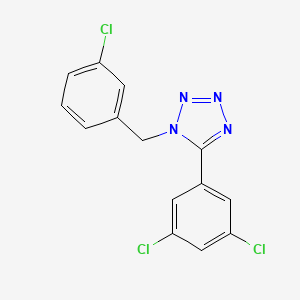
![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)
